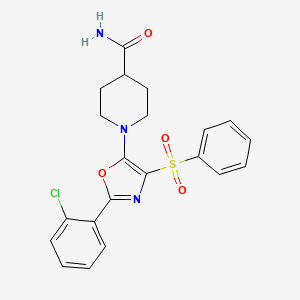
3-(4-Hydroxypyrimidin-5-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxypyrimidin-5-YL)propanoic acid, commonly known as HPPA, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. HPPA is a pyrimidine derivative that can be synthesized through several methods, and its unique properties make it an ideal candidate for use in scientific research.
作用機序
The mechanism of action of HPPA is not fully understood, but it is believed to involve the formation of hydrogen bonds between the pyrimidine ring of HPPA and the nitrogenous bases of nucleic acids. This interaction leads to the formation of a stable complex between HPPA and nucleic acids, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
HPPA has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of nucleic acids, HPPA has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of HPPA is its specificity for single-stranded DNA and RNA, which makes it an ideal tool for the detection and quantification of these molecules. However, the use of HPPA in lab experiments is limited by its relatively high cost and the complex synthesis process required to obtain pure HPPA.
将来の方向性
There are several potential future directions for research involving HPPA. One promising area of research involves the development of new synthetic methods for the production of HPPA that are more cost-effective and scalable than current methods. Additionally, HPPA may have potential applications in the development of new diagnostic tools for the detection of nucleic acid-based diseases. Finally, further research is needed to fully understand the mechanism of action of HPPA and its potential applications in the treatment of oxidative stress-related diseases.
合成法
HPPA can be synthesized through a variety of methods, including the reaction of 4-chloro-5-hydroxypyrimidine with acrylonitrile, followed by hydrolysis and decarboxylation. Other methods involve the reaction of 5-chloro-4-hydroxypyrimidine with acrylonitrile, followed by hydrolysis and decarboxylation. The synthesis of HPPA is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学的研究の応用
HPPA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of HPPA as a fluorescent probe for the detection of nucleic acids. HPPA has been shown to bind specifically to single-stranded DNA and RNA, making it an ideal tool for the detection and quantification of these molecules.
特性
IUPAC Name |
3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWYHUOEQTDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
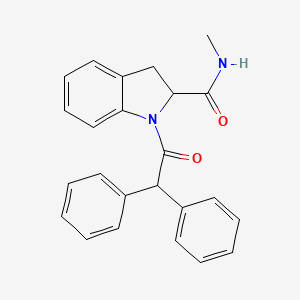
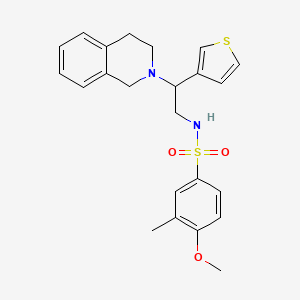
![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
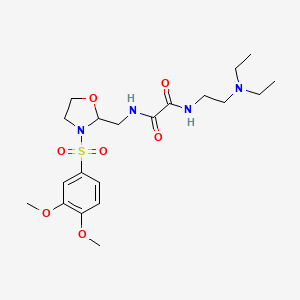
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
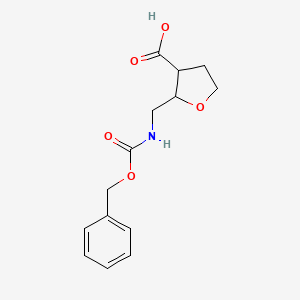
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

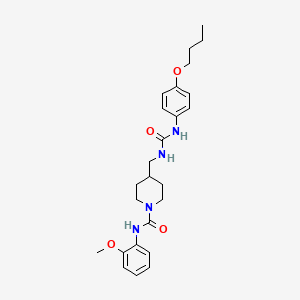
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
